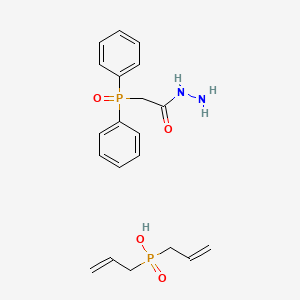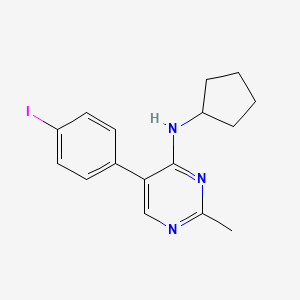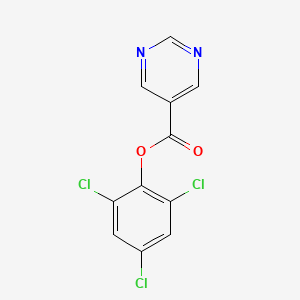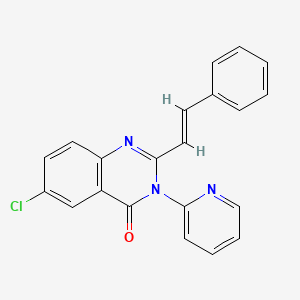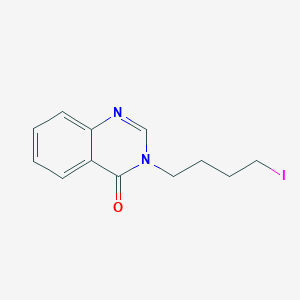
3-(4-Iodobutyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodobutyl)quinazolin-4(3H)-one: is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodobutyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobutylamine and anthranilic acid.
Formation of Quinazolinone Core: Anthranilic acid is reacted with formamide to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with 4-iodobutylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodobutyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization: The compound can undergo cyclization reactions to form various ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduction can yield partially or fully reduced quinazolinone derivatives.
Scientific Research Applications
3-(4-Iodobutyl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 3-(4-Iodobutyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromobutyl)quinazolin-4(3H)-one
- 3-(4-Chlorobutyl)quinazolin-4(3H)-one
- 3-(4-Fluorobutyl)quinazolin-4(3H)-one
Comparison
- Reactivity : The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the reactivity of the compound. Iodine is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine.
- Biological Activity : The biological activity can vary based on the halogen present, influencing the compound’s efficacy and selectivity in medicinal applications.
- Stability : Compounds with different halogens may exhibit varying stability under different conditions, impacting their storage and handling.
Conclusion
3-(4-Iodobutyl)quinazolin-4(3H)-one is a versatile compound with significant potential in medicinal chemistry, biological studies, and industrial applications. Its unique reactivity and ability to undergo various chemical reactions make it a valuable tool in scientific research.
Properties
CAS No. |
923018-97-7 |
|---|---|
Molecular Formula |
C12H13IN2O |
Molecular Weight |
328.15 g/mol |
IUPAC Name |
3-(4-iodobutyl)quinazolin-4-one |
InChI |
InChI=1S/C12H13IN2O/c13-7-3-4-8-15-9-14-11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
KOHFYRBUXVOMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


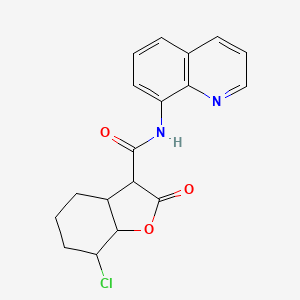
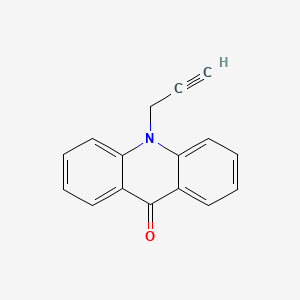
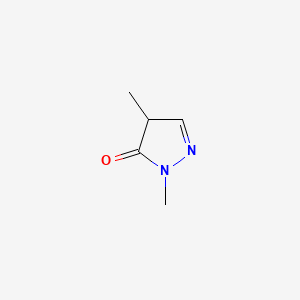
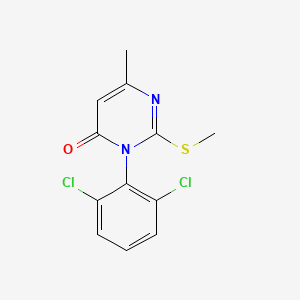
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
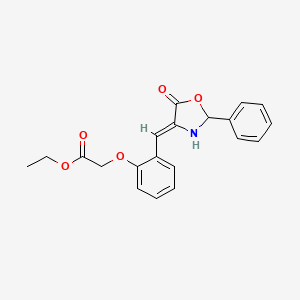
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)

